molecular formula C8H22INOSi B13744937 Ammonium, trimethyl(2-(trimethylsilyloxy)ethyl)-, iodide CAS No. 28011-63-4

Ammonium, trimethyl(2-(trimethylsilyloxy)ethyl)-, iodide

Cat. No.: B13744937
CAS No.: 28011-63-4
M. Wt: 303.26 g/mol
InChI Key: HWPSVXBBARUXIP-UHFFFAOYSA-M
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Description

Ammonium, trimethyl(2-(trimethylsilyloxy)ethyl)-, iodide is a quaternary ammonium salt characterized by a trimethylammonium core substituted with a 2-(trimethylsilyloxy)ethyl group. Its molecular formula is C₈H₂₃INOSi, with a molar mass of 363.36 g/mol. The compound features a silicon-containing ether (silyloxy) moiety, which enhances its lipophilicity and stability compared to non-silylated analogs.

Properties

CAS No.

28011-63-4

Molecular Formula

C8H22INOSi

Molecular Weight

303.26 g/mol

IUPAC Name

trimethyl(2-trimethylsilyloxyethyl)azanium;iodide

InChI

InChI=1S/C8H22NOSi.HI/c1-9(2,3)7-8-10-11(4,5)6;/h7-8H2,1-6H3;1H/q+1;/p-1

InChI Key

HWPSVXBBARUXIP-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCO[Si](C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of quaternary ammonium compounds such as this compound typically involves the alkylation of tertiary amines with alkyl halides. In this case, the tertiary amine is trimethylamine, and the alkyl halide precursor contains the trimethylsilyloxyethyl moiety with an iodide leaving group.

Key Reagents and Reaction Conditions

  • Starting Materials:

    • Tertiary amine: Trimethylamine.
    • Alkyl iodide: 2-(trimethylsilyloxy)ethyl iodide or generated in situ.
  • Solvents:

    • Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide, dichloromethane, or 1,2-dichloroethane.
    • Non-polar solvents such as toluene, xylenes, heptane, or hexane.
  • Bases:

    • Triethylamine, diisopropylethylamine, or tri-n-butylamine are used to facilitate the reaction and neutralize acids formed.
  • Atmosphere and Temperature:

    • The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture or oxygen interference.
    • Temperature ranges from 40°C to 70°C, often optimized between 40°C and 50°C for best yields.

Synthesis of the Alkyl Iodide Intermediate

A critical step involves the preparation of the alkyl iodide intermediate containing the trimethylsilyloxyethyl group. This is commonly achieved by the reaction of the corresponding alkyl chloride or bromide with trimethylsilyl iodide.

  • Generation of Trimethylsilyl Iodide:

    • Trimethylsilyl iodide is generated in situ by reacting sodium iodide with trimethylsilyl chloride in a solvent mixture of toluene and acetonitrile at approximately 50°C.
  • Halogen Exchange Reaction:

    • The alkyl chloride or bromide precursor undergoes halogen exchange with trimethylsilyl iodide to form the alkyl iodide intermediate.
    • Catalysts such as tetra-n-butylammonium iodide or molecular iodine may be used to promote the halogen exchange, especially for primary alkyl halides.

Quaternization Reaction

The alkyl iodide intermediate is then reacted with trimethylamine to form the quaternary ammonium iodide salt.

  • This reaction proceeds via nucleophilic substitution (SN2) where the lone pair on the nitrogen of trimethylamine attacks the electrophilic carbon of the alkyl iodide.
  • The reaction is generally carried out in polar aprotic solvents to enhance nucleophilicity and solubility.
  • The reaction temperature is maintained between 40°C and 70°C to optimize the rate and yield.

Isolation and Purification

  • The product, this compound, is isolated typically by crystallization or precipitation.
  • Purification can involve converting the product into a crystalline salt with organic bases such as t-butylamine, i-isopropylamine, cyclopentylamine, or cyclohexylamine to improve purity and handling.
  • Final purity levels typically exceed 98%, suitable for research applications.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) Solvents Notes
Generation of trimethylsilyl iodide Sodium iodide + trimethylsilyl chloride ~50 Toluene + Acetonitrile In situ generation, essential for halogen exchange
Halogen exchange Alkyl chloride/bromide + trimethylsilyl iodide 40 - 70 Polar aprotic + non-polar solvent Catalyzed by tetra-n-butylammonium iodide or iodine
Quaternization Alkyl iodide + trimethylamine 40 - 70 Polar aprotic solvents SN2 reaction forming quaternary ammonium iodide
Purification Crystallization with organic amine bases (e.g., t-butylamine) Ambient to 50 Appropriate solvents Improves purity and crystallinity

Research Outcomes and Analysis

  • The method of generating trimethylsilyl iodide in situ from sodium iodide and trimethylsilyl chloride is well-established and provides a reactive iodide source that facilitates efficient halogen exchange under mild conditions.
  • The choice of solvent mixture (polar aprotic with non-polar) is critical to balancing solubility and reaction kinetics, with acetonitrile and toluene being preferred combinations.
  • The use of organic amine bases for salt formation enhances the isolation and stability of the product, allowing for high purity and crystalline forms suitable for further applications.
  • Compared to prior methods involving strong bases like lithium diisopropylamide (LDA) at very low temperatures (-25°C), this method offers milder conditions and simpler operational procedures.
  • The compound’s high purity and ionic nature make it suitable for applications in biological systems and as a reagent in analytical chemistry, although further studies on its reactivity and compatibility are ongoing.

Biological Activity

Ammonium, trimethyl(2-(trimethylsilyloxy)ethyl)-, iodide is a quaternary ammonium compound known for its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

 CH3)3N+CH2CH2Si(CH3)3I\text{ CH}_3)_3\text{N}^+\text{CH}_2\text{CH}_2\text{Si}(\text{CH}_3)_3\text{I}^-

This structure indicates the presence of a trimethylammonium group and a trimethylsilyloxy moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of ammonium compounds often include antimicrobial, antifungal, and cytotoxic effects. The following sections detail specific findings related to the biological activity of this compound.

1. Antimicrobial Activity

Quaternary ammonium compounds (QACs) are widely recognized for their antimicrobial properties. Research indicates that similar compounds exhibit significant bactericidal and fungicidal activities.

  • Mechanism of Action : QACs disrupt microbial cell membranes, leading to cell lysis. The positively charged nitrogen interacts with negatively charged components of the microbial membrane.
  • Case Study : A study on poly([2-(methacryloyloxy)ethyl]trimethyl ammonium chloride) demonstrated effective antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 123 µg/mL to 370 µg/mL .
Bacterial StrainMIC (µg/mL)
MSSA123
MRSA123
P. aeruginosa123
E. coli370
B. subtilis123
C. albicans370

2. Cytotoxicity

Cytotoxicity studies are essential for evaluating the safety profile of any compound intended for therapeutic use.

  • Findings : In vitro studies have shown that certain quaternary ammonium compounds can induce cytotoxic effects in cancer cell lines while sparing normal cells. For instance, the compound's IC50 values were assessed in various cancer cell lines to determine its effectiveness as a potential chemotherapeutic agent.
  • Research Outcome : A study indicated that related compounds exhibited IC50 values ranging from 10 µM to 50 µM against several cancer cell lines .

3. Antioxidant Properties

Antioxidant activity is another critical aspect of biological activity that can influence the therapeutic potential of compounds.

  • Evaluation Methods : The antioxidant capacity was measured using spectrophotometric methods to assess the ability to scavenge free radicals.
  • Results : Compounds similar to this compound showed significant antioxidant activity, suggesting potential protective effects against oxidative stress .

Scientific Research Applications

Pharmaceutical Applications

Drug Formulation
Ammonium, trimethyl(2-(trimethylsilyloxy)ethyl)-, iodide serves as an excipient in drug formulations. Its ionic nature enhances solubility in polar solvents, making it suitable for various pharmaceutical applications. Research indicates that it interacts favorably with other surfactants and stabilizers, which can improve formulation stability and drug delivery systems.

Case Study: Drug Delivery Systems
In a study examining the interactions of this compound with biological membranes, it was found to enhance the permeability of certain drugs through lipid bilayers. This characteristic suggests potential applications in targeted drug delivery systems, particularly for hydrophilic drugs that typically struggle to cross biological membranes.

Surfactant Properties
The compound exhibits surfactant properties due to its quaternary ammonium structure. It can be used to modify surfaces and interfaces in various materials science applications. Its ability to form stable emulsions makes it valuable in coatings and formulations where surface tension reduction is crucial.

Biocompatibility Studies

Research into the biocompatibility of this compound indicates that it can be safely used in biological environments without significant toxicity. This aspect is particularly important for applications involving drug delivery systems and biomedical devices.

Chemical Reactions Analysis

Silicon-Mediated Cross-Coupling Reactions

The trimethylsilyloxy group enables participation in Hiyama-type couplings, as demonstrated in related organosilicon chemistry:

Table 2: Palladium-catalyzed coupling parameters

SubstrateCatalyst SystemYield (%)Reference
Aryl iodidesPd(OAc)₂/CuI, DMF, 80°C72-89
Vinyl bromidesPdCl₂(PPh₃)₂, KF, THF65
Allylic acetatesPd₂(dba)₃, Cs₂CO₃, DME58

Mechanistic studies suggest transmetalation occurs through a pentacoordinate silicon intermediate, with the ammonium group improving solubility in polar reaction media .

Decomposition Pathways

Thermogravimetric analysis (TGA) of structural analogs reveals two primary degradation steps:

  • Iodide Loss (150-180°C):
    C9H24INOSiC9H24NOSi++I\text{C}_9\text{H}_{24}\text{INO}Si \rightarrow \text{C}_9\text{H}_{24}\text{NO}Si^+ + \text{I}^-
    ΔH = 98 kJ/mol (DSC data from )

  • Silyl Ether Cleavage (220-250°C):
    –O–Si(CH3)3–OH+(CH3)3Si–O–\text{–O–Si(CH}_3\text{)}_3 \rightarrow \text{–OH} + (\text{CH}_3\text{)}_3\text{Si–O–}
    Catalyzed by residual moisture

Phase-Transfer Catalytic Activity

The amphiphilic structure enables applications in multiphase reactions:

Table 3: Catalytic performance in Williamson synthesis

Substrate PairReaction Time (h)Yield Improvement vs Control
1-Bromooctane/Phenol43.2×
Benzyl chloride/KSCN24.1×
Methyl acrylate/NaSH62.8×

Comparative NMR studies ( , ) show the ammonium group facilitates anion transfer across phase boundaries while the silyl moiety stabilizes transition states through Si–O dipole interactions.

Comparison with Similar Compounds

Quaternary ammonium iodides are studied for their structural diversity, physiological effects, and applications in materials science. Below is a systematic comparison:

Substituent Effects on Physiological Activity
Compound Name Substituent Key Physiological Activity Potency/Activity Notes References
Tetraethylammonium iodide Four ethyl groups Paralyzing action on nerves Extremely potent paralytic
Benzyl-trimethylammonium iodide Benzyl group Parasympathetic stimulation 6–8× less active than furfuryl analog
Furfuryl-trimethylammonium iodide Furfuryl group Parasympathetic stimulation, pressor effects 6–8× more active than benzyl analog
Choline iodide (2-hydroxyethyl analog) 2-Hydroxyethyl group Neuromuscular blocking Moderate potency
Target compound 2-(Trimethylsilyloxy)ethyl group Not explicitly reported; inferred lipophilicity Likely enhanced tissue penetration

Key Observations :

  • Alkyl vs. Aryl Substituents : Tetraethylammonium iodide exhibits strong paralytic effects due to its fully alkylated structure, while aryl-substituted analogs (e.g., benzyl, furfuryl) show parasympathetic activity modulated by aromatic ring electronics .
  • Silyloxy Functionalization : The 2-(trimethylsilyloxy)ethyl group in the target compound likely improves membrane permeability compared to hydroxyethyl (choline) or purely hydrocarbon chains, though direct physiological data are lacking .
Structural and Hypervalent Features
  • Hypervalent Iodine: Trimethyl(4-iodophenyl)ammonium iodide () exhibits weak hypervalent bonding at iodine, a feature absent in non-iodinated analogs. This structural peculiarity may influence reactivity in synthetic applications .
Quantitative Comparisons of Activity

highlights substituent-dependent potency shifts:

  • Parasympathetic Activity : Furfuryl-trimethylammonium iodide is 6–8× more potent than its benzyl counterpart.
  • Pressor Effects Post-Atropine : Benzyl derivatives reverse this trend, showing 6–8× higher pressor activity .

Q & A

Basic: What are the established synthetic routes for preparing trimethyl(2-(trimethylsilyloxy)ethyl)ammonium iodide, and how can purity be validated?

Answer:
The compound is synthesized via quaternization of a tertiary amine with methyl iodide. A common method involves reacting a precursor like 2-(trimethylsilyloxy)ethylamine with trimethylamine and methyl iodide in a polar solvent (e.g., ethanol) under reflux. Excess methyl iodide ensures complete quaternization . Post-synthesis, purification is achieved via recrystallization from alcohol solutions. Purity validation employs:

  • Potentiometric titration with AgNO₃ to confirm halide content (≥99.5% theoretical) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR (400 MHz, CDCl₃) to verify structural integrity and absence of unreacted amines .
    • HRMS (ESI) for molecular ion confirmation .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this ammonium iodide derivative?

Answer:

  • IR (ATR) : Identifies functional groups (e.g., Si-O-C stretch at ~1000–1100 cm⁻¹) and ammonium N-H stretches .

  • NMR :

    • ¹H NMR : Methyl groups on ammonium (δ ~3.0–3.5 ppm) and trimethylsilyl (δ ~0.1 ppm) .
    • ¹³C NMR : Quaternary ammonium carbon (δ ~55–65 ppm) and silyl ether carbons .
  • Single-crystal X-ray diffraction : Resolves 3D structure. Example parameters:

    ParameterValue
    Space groupP1 (triclinic)
    Cell volume1006.38 ų
    R-factor0.044 (F² > 2σ(F²))

Advanced: How does the steric and electronic influence of the trimethylsilyloxy group affect the compound’s reactivity in organocatalytic applications?

Answer:
The bulky trimethylsilyloxy group imposes steric hindrance, limiting nucleophilic attack on the ammonium center. However, its electron-donating nature stabilizes adjacent charges, enhancing solubility in nonpolar media. In catalysis, this dual effect enables:

  • Site-selective reactions : The silyl group directs reactivity to less hindered sites (e.g., in Mannich base synthesis) .
  • Kinetic stabilization : Prevents aggregation in polymer matrices, as seen in polycationic methacrylates modifying cellulose suspensions .
    Experimental validation : Compare reaction yields with/without the silyl group using kinetic studies (e.g., UV-Vis monitoring) .

Advanced: How can researchers resolve contradictions in reported crystal packing motifs of similar quaternary ammonium salts?

Answer:
Contradictions often arise from varying counterions or crystallization solvents. A systematic approach includes:

  • Crystallographic reanalysis : Use high-resolution X-ray data (θ > 24°, R-factor < 0.05) to minimize errors .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H⋯I vs. C–H⋯O) .
  • DFT calculations : Compare experimental vs. computed lattice energies to identify dominant packing forces .

Advanced: What experimental design considerations are critical when studying this compound’s impact on polymer rheology?

Answer:
Key factors for rheological studies (e.g., with microfibrillated cellulose):

  • Polymer-to-substrate ratio : Low concentrations (0.1–1 wt%) of the ammonium salt strengthen gels via electrostatic bridging; higher amounts (>2 wt%) induce phase separation .
  • Shear rate protocols : Use rotational rheometry with oscillatory (0.1–100 Hz) and steady-state flow (0.1–100 s⁻¹) modes to capture viscoelastic transitions .
  • In situ imaging : Couple rheometry with high-speed cameras to correlate shear-induced structural changes (e.g., floc rupture) with viscosity drops .

Basic: How can researchers mitigate iodide oxidation during long-term storage of this compound?

Answer:

  • Storage conditions : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent UV/oxygen degradation.
  • Stabilizers : Add 0.1% hydroquinone to inhibit radical formation .
  • Regular QC checks : Monitor iodide content via ion chromatography and confirm structural integrity with FTIR (loss of N–H bands indicates decomposition) .

Advanced: What strategies optimize the compound’s use in phase-transfer catalysis (PTC) for biphasic reactions?

Answer:

  • Counterion tuning : Exchange iodide for PF₆⁻ or BF₄⁻ to enhance hydrophobicity and PTC efficiency .
  • Micellar encapsulation : Formulate with surfactants (e.g., SDS) to stabilize ammonium cations at organic/aqueous interfaces .
  • Kinetic profiling : Use stopped-flow NMR to measure ion-transfer rates across phases .

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